molecular formula C11H22Cl2N2 B6174000 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride CAS No. 2649011-63-0

8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride

Cat. No. B6174000
CAS RN: 2649011-63-0
M. Wt: 253.2
InChI Key:
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Description

8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride, also known as MABP, is a cyclic compound that has been widely studied in recent years due to its unique structure and diverse applications. It is a chiral molecule that contains a bicyclic ring system and a nitrogen atom, which makes it an ideal compound for use in organic synthesis. MABP is a versatile compound that can be used in a variety of different synthetic processes, from pharmaceuticals to polymers. In addition, due to its unique structure, MABP has been used in a variety of scientific research applications, including its potential as an anti-cancer agent.

Scientific Research Applications

8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is its potential as an anti-cancer agent. In vitro studies have shown that 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride can inhibit the growth of several types of cancer cells, including breast cancer cells, prostate cancer cells, and melanoma cells. In addition, 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride has been studied for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. Studies have shown that 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride can reduce the levels of amyloid-beta proteins, which are known to be involved in the progression of these diseases.

Mechanism of Action

The exact mechanism of action of 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride is still not fully understood. However, it is believed that 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride may act by interacting with certain enzymes and receptors in the body, thus inhibiting their activity. In particular, it has been suggested that 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride may interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride may reduce the levels of acetylcholine in the brain, thus helping to reduce the symptoms of Alzheimer’s and Parkinson’s diseases.
Biochemical and Physiological Effects
8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride has been studied for its potential biochemical and physiological effects on the body. Studies have shown that 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride can reduce inflammation, which may be beneficial in the treatment of certain diseases. In addition, 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride has been shown to have anti-oxidant and anti-cancer properties, which may be beneficial in the prevention and treatment of certain types of cancer. Furthermore, 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s diseases.

Advantages and Limitations for Lab Experiments

8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride is a versatile compound that can be used in a variety of different laboratory experiments. One of the major advantages of using 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride is that it is a chiral molecule, which means that it can be used in the synthesis of both enantiomerically pure compounds and racemic mixtures. In addition, 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are also some limitations to using 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride in laboratory experiments. For example, 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride is a relatively expensive compound, which can make it difficult to obtain in large quantities. In addition, 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride can be difficult to handle due to its hygroscopic nature, and it can be difficult to store due to its tendency to degrade over time.

Future Directions

Despite its promising potential, there is still much to be learned about 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride and its potential applications. One of the most promising areas of research is its potential use as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action of 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride and to evaluate its efficacy in the treatment of different types of cancer. In addition, further studies are needed to evaluate the safety and toxicity of 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride, as well as to explore its potential use in the treatment of other diseases such as Alzheimer’s and Parkinson’s diseases. Finally, further research is needed to determine the optimal conditions for the synthesis of 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride and to develop more efficient and cost-effective synthetic routes.

Synthesis Methods

8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride can be synthesized from a variety of different starting materials, including pyrrolidine, 8-azaspiro[3.2.1]octane, and 8-methyl-8-azaspiro[3.2.1]octane. The most common synthetic route involves the reaction of pyrrolidine with 8-azaspiro[3.2.1]octane. This reaction is typically carried out in a two-step process, first by reacting the two compounds in the presence of a base such as sodium hydroxide or potassium hydroxide, and then by treating the reaction mixture with a strong acid such as hydrochloric acid to form the desired product. Other synthetic routes have also been developed, including the use of 8-methyl-8-azaspiro[3.2.1]octane as the starting material.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride involves the reaction of 8-methyl-8-azaspiro[4.5]decan-7-one with pyrrolidine in the presence of a reducing agent, followed by treatment with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "8-methyl-8-azaspiro[4.5]decan-7-one", "Pyrrolidine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 8-methyl-8-azaspiro[4.5]decan-7-one is reacted with pyrrolidine in the presence of a reducing agent to form 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine].", "Step 2: The resulting product is treated with hydrochloric acid to form the dihydrochloride salt of 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine].", "Step 3: The dihydrochloride salt is isolated and purified to obtain the final product." ] }

CAS RN

2649011-63-0

Product Name

8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride

Molecular Formula

C11H22Cl2N2

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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